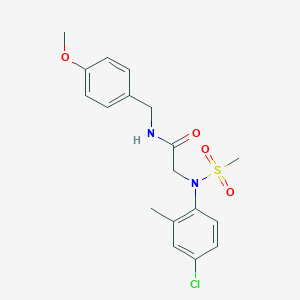
2-Anilino-6-methyl-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-6-methyl-3,1-benzoxazin-4-one, also known as AMBOB, is a synthetic compound that has attracted significant attention in the scientific research community due to its unique properties. AMBOB is a heterocyclic compound that contains a benzoxazinone ring and an aniline group, which makes it a versatile molecule for various applications such as biological and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves its ability to bind to metal ions and enzymes, which leads to a change in their activity. The compound can also interact with other biomolecules such as proteins and nucleic acids, which can affect their function.
Biochemical and Physiological Effects:
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. The compound has also been studied for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Anilino-6-methyl-3,1-benzoxazin-4-one in lab experiments is its ability to selectively bind to metal ions and enzymes, which can help researchers study their activity. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Orientations Futures
There are several future directions for research involving 2-Anilino-6-methyl-3,1-benzoxazin-4-one, such as investigating its potential use in drug discovery and development. The compound could also be studied for its ability to interact with other biomolecules, such as lipids and carbohydrates. Additionally, researchers could explore the use of 2-Anilino-6-methyl-3,1-benzoxazin-4-one in imaging and sensing applications, as well as its potential use in nanotechnology.
Méthodes De Synthèse
The synthesis of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves the condensation of 2-amino-6-methylphenol and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane, and the product is purified by column chromatography.
Applications De Recherche Scientifique
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
Nom du produit |
2-Anilino-6-methyl-3,1-benzoxazin-4-one |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-anilino-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-13-12(9-10)14(18)19-15(17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clé InChI |
WAHWHYZPYHLYTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B258514.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)


